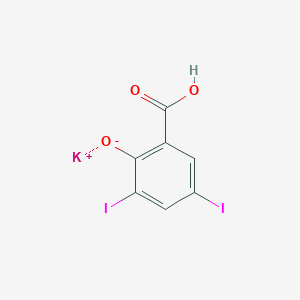
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. The presence of the pyrazole ring in this compound adds to its versatility, making it a valuable scaffold in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and sulfonation reactions . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted pyrazoles and sulfonamides, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The sulfonamide group is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-cyano-1-methyl-1H-pyrazole-3-yl methyl methylcarbamate
- 4-Bromo-3,5-dimethyl-1H-pyrazole-1-yl benzenesulfonamide
Uniqueness
What sets 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide apart from similar compounds is its unique combination of the pyrazole ring and the sulfonamide group. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H12BrN3O2S |
|---|---|
Peso molecular |
330.20 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12BrN3O2S/c1-8-7-9(3-4-10(8)12)18(16,17)14-11-5-6-15(2)13-11/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
LBILSDCBIZLNJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=NN(C=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


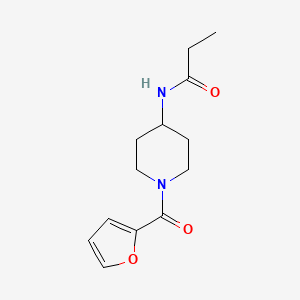
![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)
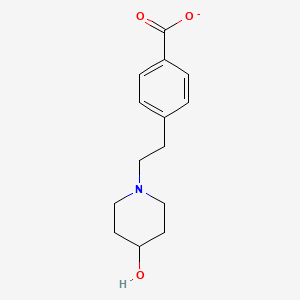
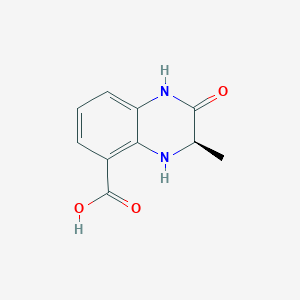
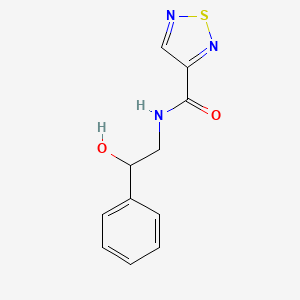

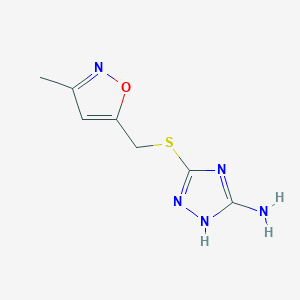
![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

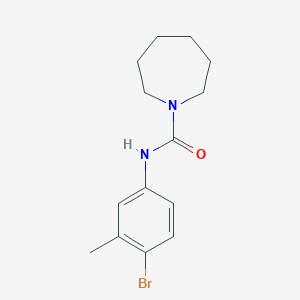
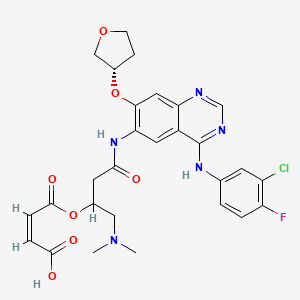
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
